molecular formula C21H25N3O3 B6947553 N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide

N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide

Cat. No.: B6947553
M. Wt: 367.4 g/mol
InChI Key: QNVYIOUALGJMBW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a naphthalene moiety, and a piperazine ring, making it structurally complex and interesting for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14(20(26)22-16-7-8-16)23-10-12-24(13-11-23)21(27)18-9-6-15-4-2-3-5-17(15)19(18)25/h2-6,9,14,16,25H,7-8,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVYIOUALGJMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, 1-hydroxynaphthalene-2-carboxylic acid, is first converted into its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.

    Piperazine Coupling: The acyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the intermediate 1-hydroxynaphthalene-2-carbonyl piperazine.

    Cyclopropylation: The intermediate is further reacted with cyclopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The naphthalene moiety may intercalate with DNA, while the piperazine ring can interact with protein receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]acetamide
  • N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]butanamide

Uniqueness

Compared to similar compounds, N-cyclopropyl-2-[4-(1-hydroxynaphthalene-2-carbonyl)piperazin-1-yl]propanamide has a unique combination of a cyclopropyl group and a naphthalene moiety, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

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